An In-depth Technical Guide to 5-Vinyl-2-norbornene: Properties, Structure, and Applications
An In-depth Technical Guide to 5-Vinyl-2-norbornene: Properties, Structure, and Applications
Introduction
5-Vinyl-2-norbornene (VNB) is a bifunctional cyclic olefin that serves as a crucial monomer in the synthesis of specialty polymers.[1][2] Its unique structure, possessing two distinct reactive sites, allows for the production of polymers with tailored properties, most notably in the manufacturing of Ethylene-Propylene-Diene Monomer (EPDM) rubbers.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of VNB, its molecular structure, synthesis, reactivity, and key applications, with a focus on its role in advanced material science.
Molecular Structure and Isomerism
5-Vinyl-2-norbornene is a bicyclic hydrocarbon with the chemical formula C₉H₁₂ and a molecular weight of approximately 120.19 g/mol .[1][4] The molecule consists of a norbornene framework with a vinyl group attached at the 5-position. This structure gives rise to two stereoisomers: endo and exo. The distinction between these isomers lies in the orientation of the vinyl group relative to the bicyclic ring system. In the endo isomer, the vinyl group is oriented towards the longer bridge of the norbornene ring, while in the exo isomer, it points away.[5][6] Commercial VNB is typically available as a mixture of these two isomers.[6]
Diagram 1: Chemical Structure of 5-Vinyl-2-norbornene
Caption: Chemical structure of 5-Vinyl-2-norbornene.
Physicochemical Properties
5-Vinyl-2-norbornene is a colorless liquid with a characteristic solvent-like odor.[7] It is a flammable liquid and should be handled with appropriate safety precautions. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ | [1] |
| Molecular Weight | 120.19 g/mol | [1] |
| CAS Number | 3048-64-4 | [1] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 141 °C | [2] |
| Melting Point | -80 °C | [2] |
| Density | 0.841 g/mL at 25 °C | [2] |
| Vapor Pressure | 6.0 mmHg | [1] |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and hydrocarbons.[7] | [7] |
Synthesis of 5-Vinyl-2-norbornene
The primary industrial synthesis of 5-Vinyl-2-norbornene is achieved through a Diels-Alder reaction between cyclopentadiene and 1,3-butadiene.[6][8] This [4+2] cycloaddition reaction is a cornerstone of organic synthesis, allowing for the efficient construction of the bicyclic norbornene ring system.
Diagram 2: Synthesis of 5-Vinyl-2-norbornene via Diels-Alder Reaction
Caption: Diels-Alder synthesis of 5-Vinyl-2-norbornene.
A common industrial process involves the thermal decomposition of dicyclopentadiene to generate cyclopentadiene, which then reacts with butadiene.[9] The reaction conditions can be optimized to control the yield and the ratio of endo to exo isomers.
Experimental Protocol: Laboratory Scale Synthesis of 5-Vinyl-2-norbornene
This protocol describes a representative laboratory-scale synthesis of VNB.
Materials:
-
Dicyclopentadiene
-
1,3-Butadiene (liquefied gas)
-
High-pressure reaction vessel (autoclave)
-
Distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation flask and heated to its boiling point (approximately 170 °C). The monomeric cyclopentadiene is collected by distillation.
-
Diels-Alder Reaction: The freshly distilled cyclopentadiene is charged into a cooled, high-pressure autoclave. A stoichiometric amount of liquefied 1,3-butadiene is then added.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature between 150-250 °C for several hours. The pressure inside the vessel will increase due to the vapor pressure of the reactants at the elevated temperature.
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature. The crude product is then purified by fractional distillation to separate the 5-Vinyl-2-norbornene from unreacted starting materials and any side products.
Chemical Reactivity and Polymerization
The chemical reactivity of 5-Vinyl-2-norbornene is dominated by its two unsaturated centers: the strained endocyclic double bond of the norbornene ring and the exocyclic vinyl group.[6] This dual reactivity makes VNB a versatile monomer for various polymerization techniques.
Vinylic Addition Polymerization
In vinylic addition polymerization, the strained endocyclic double bond of the norbornene ring undergoes polymerization, leaving the exocyclic vinyl group intact as a pendant functional group on the polymer backbone.[10][11] This type of polymerization is typically catalyzed by late-transition metal complexes, such as those based on palladium.[10][12] The resulting polymers possess an aliphatic backbone with pendant vinyl groups that can be used for subsequent cross-linking or functionalization.[11][13]
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is another important polymerization pathway for VNB. In this process, the strained norbornene ring is opened, leading to a polymer with unsaturated units in the backbone. The vinyl group can also participate in the metathesis reaction, acting as a chain-transfer agent, which can lead to the formation of branched polymers.[14][15]
Diagram 3: Polymerization Pathways of 5-Vinyl-2-norbornene
Caption: Major polymerization routes for VNB.
Applications
The most significant application of 5-Vinyl-2-norbornene is as a third monomer in the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber.[2][16] The incorporation of VNB introduces unsaturated sites into the saturated EPDM backbone, which allows for sulfur vulcanization. This cross-linking process imparts elasticity and durability to the rubber. EPDM rubbers are valued for their excellent resistance to heat, ozone, and weathering, making them suitable for a wide range of applications, including:[17]
-
Automotive parts (seals, hoses, and weather-stripping)[16][17]
-
Roofing membranes
-
Electrical insulation[16]
-
Industrial hoses and belts
Beyond EPDM, VNB is also explored in the synthesis of other specialty polymers with high thermal stability and tailored properties for applications in electronics and advanced materials.[18][19]
Safety and Handling
5-Vinyl-2-norbornene is a flammable liquid and vapor. It can cause skin and serious eye irritation. Therefore, it is essential to handle this chemical in a well-ventilated area, away from sources of ignition, and with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[20][21]
First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[22]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.[22]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[22]
Spills should be contained and collected with a non-combustible absorbent material.[20] All waste must be disposed of in accordance with local, state, and federal regulations.[22]
Conclusion
5-Vinyl-2-norbornene is a key building block in modern polymer chemistry. Its unique bifunctional nature allows for the creation of a diverse range of polymeric materials with desirable properties. The continued exploration of its reactivity and polymerization behavior will undoubtedly lead to the development of new and innovative materials for a variety of advanced applications.
References
-
PubChem. 5-Vinyl-2-norbornene. National Center for Biotechnology Information. [Link]
-
Macromolecules. Commercial 5-Vinyl-2-Norbornene as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. ACS Publications. [Link]
-
ChemBK. 5-Vinyl-2-norbornene. [Link]
-
NIST WebBook. 5-Vinyl-2-norbornene (endo). National Institute of Standards and Technology. [Link]
-
PubChem. 5-Vinyl-2-norbornene (endo). National Center for Biotechnology Information. [Link]
-
Chemcasts. Thermophysical Properties of 5-vinyl-2-norbornene. [Link]
-
Cheméo. Chemical Properties of 5-Vinyl-2-norbornene (endo). [Link]
-
Chemcasts. 5-vinyl-2-norbornene Properties vs Temperature. [Link]
-
Gelest, Inc. 5-VINYL-2-NORBORNENE, 95%. [Link]
-
Polymer Chemistry. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts. RSC Publishing. [Link]
-
Polymer Chemistry. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts. RSC Publishing. [Link]
-
AIP Publishing. Synthesis and characterization of low- and high-molecular-weight products based on 5-vinyl-2-norbornene. [Link]
-
ResearchGate. Addition polymerization of norbornene, 5-vinyl-2-norbornene and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex. [Link]
-
Polymer Chemistry. 5-Ethylidene-2-norbornene (ENB) and 5-vinyl-2-norbornene (VNB) based alicyclic polyols for the synthesis of polyesters. RSC Publishing. [Link]
-
High/very high molecular weight EPDM with 5-vinyl-2-norbornene as third monomer. [Link]
- Google Patents. US5565069A - Process for producing 5-vinyl-2-norbornene.
-
ProQuest. Hydrogermylation of Addition Poly(5-vinyl-2-norbornene). [Link]
-
Macromolecules. Commercial 5-Vinyl-2-Norbornene as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. ACS Publications. [Link]
-
ResearchGate. Synthesis of ethylidene norbornene. [Link]
-
eThermo. 5-VINYL-2-NORBORNENE Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. [Link]
-
ResearchGate. Chemical behavior of 5-vinyl-2-norbornene, 5-ethylidene-2-norbornene, and related compounds as a key to understanding the specifics of radiation-chemical processes: 2. The structure of polymeric products according to IR data. [Link]
-
MDPI. Genotoxic Effect of Dicyclopropanated 5-Vinyl-2-Norbornene. [Link]
-
The Chemical Resilience of EPDM: The Role of 5-Ethylidene-2-norbornene. [Link]
-
The Royal Society of Chemistry. Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. [Link]
-
SpectraBase. 5-Vinyl-2-norbornene - Optional[13C NMR]. [Link]
-
Atlantis Press. The Application of Ethylene Propylene Rubber Production Technology Research. [Link]
-
Echo Engineering. EPDM Rubber Solutions. [Link]
Sources
- 1. 5-Vinyl-2-norbornene | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-VINYL-2-NORBORNENE | 3048-64-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Vinyl-2-norbornene (endo) | C9H12 | CID 6428575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Vinyl-2-norbornene (endo) [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. US5565069A - Process for producing 5-vinyl-2-norbornene - Google Patents [patents.google.com]
- 10. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogermylation of Addition Poly(5-vinyl-2-norbornene) - ProQuest [proquest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. atlantis-press.com [atlantis-press.com]
- 17. echosupply.com [echosupply.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. chemicalbook.com [chemicalbook.com]
- 21. gelest.com [gelest.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
